![molecular formula C9H9FO2 B2771622 2-Ethoxy-6-fluorobenzaldehyde CAS No. 82129-45-1](/img/structure/B2771622.png)
2-Ethoxy-6-fluorobenzaldehyde
Overview
Description
2-Ethoxy-6-fluorobenzaldehyde is a chemical compound with the CAS Number: 82129-45-1 . It has a molecular weight of 168.17 . The IUPAC name for this compound is 2-ethoxy-6-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-6-fluorobenzaldehyde is 1S/C9H9FO2/c1-2-12-9-5-3-4-8 (10)7 (9)6-11/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Ethoxy-6-fluorobenzaldehyde is a solid at room temperature . The melting point of similar compounds, such as 2-Fluorobenzaldehyde, is -44.5°C .Scientific Research Applications
Radiosynthesis and Biodistribution Studies
Fluorinated benzaldehydes, such as those studied by Glaser et al. (2008), are crucial for developing PET imaging agents. These compounds, when conjugated with peptides, can significantly influence the biodistribution and tumor uptake in vivo, offering insights into the design of novel diagnostic tools in oncology and other medical fields (Glaser et al., 2008).
Chemical Synthesis and Material Science
Catalysis and Organic Reactions
The encapsulation of molybdenum(VI) complexes, as described by Ghorbanloo and Alamooti (2017), demonstrates the role of similar compounds in catalysis. Such research indicates the potential of 2-ethoxy-6-fluorobenzaldehyde in facilitating organic reactions, highlighting its utility in developing efficient and reusable catalysts for various chemical transformations (Ghorbanloo & Alamooti, 2017).
Environmental Applications
Research on treating wastewater containing halogenated benzaldehydes, similar to 2-ethoxy-6-fluorobenzaldehyde, showcases the environmental significance of these compounds. Xiaohong and Hangzhou (2009) discuss using macroporous resin for removing aromatic fluoride compounds from wastewater, indicating the environmental management potential of fluorobenzaldehydes (L. Xiaohong & Ltd Hangzhou, 2009).
Fluorescence and Monitoring Chemical Reactions
The development of fluorogenic aldehydes for monitoring aldol reactions, as investigated by Guo and Tanaka (2009), suggests applications for 2-ethoxy-6-fluorobenzaldehyde in analytical chemistry. Such compounds can serve as novel tools for real-time monitoring of chemical reactions, enhancing the understanding and optimization of these processes (Guo & Tanaka, 2009).
properties
IUPAC Name |
2-ethoxy-6-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZCPJWEAMDEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-fluorobenzaldehyde | |
CAS RN |
82129-45-1 | |
Record name | 2-ethoxy-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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